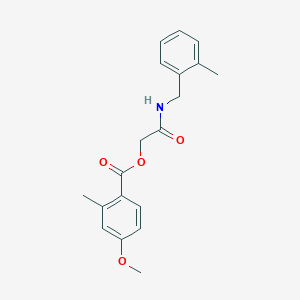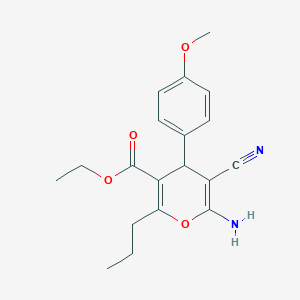
2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the benzamides family and is known for its ability to bind to certain receptors in the body, which makes it useful for a variety of research applications.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate involves its binding to the sigma-1 receptor. This receptor is located in various tissues throughout the body, including the brain, and is involved in the regulation of various physiological processes. By binding to this receptor, 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate can modulate the activity of various signaling pathways, which can result in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate are dependent on its binding to the sigma-1 receptor. This compound has been shown to have a variety of effects on various physiological processes, including pain perception, memory, and mood regulation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. The limitations of using this compound include its relatively high cost and the limited availability of this compound.
Future Directions
There are several future directions for research involving 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate. One potential direction is the development of new compounds that are more selective for the sigma-1 receptor and have fewer off-target effects. Additionally, this compound may be useful in the development of new treatments for various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the role of the sigma-1 receptor in various physiological processes and disease states.
Synthesis Methods
The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate involves the reaction of 4-methoxy-2-methylbenzoic acid with 2-((2-Methylbenzyl)amino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard methods such as column chromatography.
Scientific Research Applications
2-((2-Methylbenzyl)amino)-2-oxoethyl 4-methoxy-2-methylbenzoate has been extensively used in scientific research as a ligand for certain receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, memory, and mood regulation. Additionally, this compound has been used as a tool for studying the role of sigma-1 receptors in various disease states such as neuropathic pain, depression, and Alzheimer's disease.
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-6-4-5-7-15(13)11-20-18(21)12-24-19(22)17-9-8-16(23-3)10-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKJWJTFUIRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)






![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![[4-(2-fluorophenyl)piperazino]{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2900930.png)

![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)